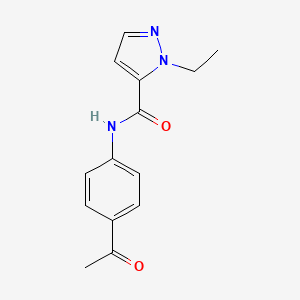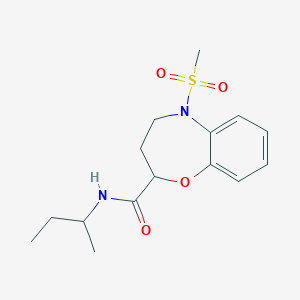![molecular formula C23H32N2O2 B6096364 1-(3-cyclohexen-1-ylmethyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B6096364.png)
1-(3-cyclohexen-1-ylmethyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-cyclohexen-1-ylmethyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine, also known as CPP-109, is a compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. CPP-109 is a derivative of the compound 1-phenyl-2-propylamino-pentane (PPAP), which was originally developed as an antidepressant. CPP-109 has been shown to have promising results in the treatment of addiction, particularly in the case of cocaine and alcohol addiction.
Mecanismo De Acción
1-(3-cyclohexen-1-ylmethyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine works by inhibiting the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. By inhibiting HDAC, this compound can increase the expression of certain genes that are involved in the formation of new synaptic connections in the brain. This can lead to changes in brain plasticity, which may be beneficial in the treatment of addiction and other neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal models, this compound has been shown to increase the expression of certain genes that are involved in synaptic plasticity, as well as reduce the expression of genes that are involved in drug-seeking behavior. This compound has also been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(3-cyclohexen-1-ylmethyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine is its specificity for HDAC inhibition. This means that it is less likely to have off-target effects on other enzymes or proteins in the brain. This compound has also been shown to have good bioavailability and can be administered orally. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.
Direcciones Futuras
There are several future directions for the study of 1-(3-cyclohexen-1-ylmethyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine. One potential application is in the treatment of other neurological and psychiatric disorders, such as depression, anxiety, and post-traumatic stress disorder. This compound may also be useful in the treatment of other types of addiction, such as opioid addiction. In addition, future studies may focus on optimizing the dosing and administration of this compound to maximize its therapeutic effects.
Métodos De Síntesis
The synthesis of 1-(3-cyclohexen-1-ylmethyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine involves several steps, including the reaction of 1-(3-cyclohexen-1-ylmethyl)-4-piperidone with 2-(1-pyrrolidinyl)acetic acid, followed by the addition of 2-chloro-1-(4-phenoxyphenyl)ethanone. The final product is then purified using various techniques, such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
1-(3-cyclohexen-1-ylmethyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. One of the most promising applications of this compound is in the treatment of addiction. Studies have shown that this compound can reduce drug-seeking behavior and prevent relapse in cocaine-addicted individuals. This compound has also been shown to be effective in reducing alcohol consumption in animal models.
Propiedades
IUPAC Name |
[2-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O2/c26-23(25-14-6-7-15-25)21-10-4-5-11-22(21)27-20-12-16-24(17-13-20)18-19-8-2-1-3-9-19/h1-2,4-5,10-11,19-20H,3,6-9,12-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVJGAJMPMEPHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2OC3CCN(CC3)CC4CCC=CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-cyclohexylethyl)-3-hydroxy-3-[(4-hydroxy-1-piperidinyl)methyl]-2-piperidinone](/img/structure/B6096291.png)
![[4-(methylthio)phenyl][1-(2-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6096302.png)
![N-(2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-pyridinecarboxamide](/img/structure/B6096315.png)
methanone](/img/structure/B6096319.png)

![1-(5-{[1-(2-fluorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]carbonyl}-2-thienyl)ethanone](/img/structure/B6096332.png)
![N-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]valine](/img/structure/B6096339.png)
![2-[(3,4-dimethylphenoxy)methyl]-5-methyl-1H-benzimidazole](/img/structure/B6096341.png)
![N-methyl-N-(2-phenylethyl)-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinamine](/img/structure/B6096345.png)

![3-(4-isopropylphenyl)-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6096355.png)
![N-(2-fluorophenyl)-3-(1-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)propanamide](/img/structure/B6096366.png)
![N-{2-[(2-ethoxyphenyl)amino]-1-methyl-2-oxoethyl}-2-fluorobenzamide](/img/structure/B6096367.png)